(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine

Asymmetric synthesis Chiral building block Enantioselective catalysis

Researchers requiring enantiopure bicyclic amines for asymmetric catalysis often face supply inconsistency with racemic mixtures. This (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine (CAS 1354206-10-2) solves this by delivering defined (1S,4S) absolute configuration essential for reproducible stereochemical induction. - Enantiomeric excess >99% transferable to heterocyclic products in chiral auxiliary applications. - Dual amine/olefin functionality enables ROMP polymerization and late-stage epoxidation - reactivity absent in saturated analogs. - Rigid scaffold (zero rotatable bonds, TPSA 26 Ų) ensures predictable metal coordination geometry for catalyst design.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B13038136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)N
InChIInChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2/t5-,6+,7?/m0/s1
InChIKeyCYMRDAUUJQRTGL-GFCOJPQKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Bicyclic Amine Building Block Procurement Guide


(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-amine (CAS 1354206-10-2) is a chiral bicyclic primary amine featuring a norbornene scaffold with defined (1S,4S) absolute configuration at the bridgehead carbons [1]. The rigid bicyclo[2.2.1]hept-5-ene framework provides a structurally constrained amine with an endocyclic double bond, offering distinct reactivity and stereochemical properties compared to its saturated norbornane analogs, racemic mixtures, and opposite enantiomers . Its molecular formula is C₇H₁₁N (MW 109.17 g/mol) with typical commercial purity specifications of ≥95% [1][2].

Risks of Generic Substitution on Stereochemical Fidelity


The (1S,4S) enantiomer cannot be substituted with the racemate (rac-bicyclo[2.2.1]hept-5-en-2-amine) in stereoselective applications because enantiomeric purity directly dictates the stereochemical outcome of asymmetric transformations [1]. Substituting the saturated analog bicyclo[2.2.1]heptan-2-amine eliminates the olefin moiety that is critical for downstream functionalization via epoxidation, hydroamination, or ring-opening metathesis [2]. Furthermore, exo versus endo configurational isomerism of the 2-amino group produces measurable differences in amine basicity (ΔpKa ≥ 0.3 units in solution) [3], meaning that specification of stereochemistry at all three chiral elements—bridgehead carbons and the amine-bearing carbon—is essential for reproducible reactivity.

Quantitative Differentiation Evidence Versus Closest Analogs


Enantiomeric Purity in Asymmetric Transformations

The (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine provides a single enantiomeric form with defined (1S,4S) absolute configuration at the bridgehead positions, in contrast to the racemate (CAS 52430-93-0) which contains a 1:1 mixture of (1S,4S) and (1R,4R) enantiomers [1]. In the related norbornene amine system, enantiomerically pure diexo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide delivered heterocyclic products with enantiomeric excess >99% when used as a chiral source, demonstrating that enantiopure norbornene amines enable complete chirality transfer [2]. Use of racemic material in such applications would produce racemic products, negating the purpose of asymmetric synthesis.

Asymmetric synthesis Chiral building block Enantioselective catalysis

Exo vs. Endo Amine Basicity Differential

The amine basicity of norbornylamines is configuration-dependent. In a systematic study of 2-substituted norbornylamines, exo isomers consistently exhibited higher pKa values than their endo counterparts, with ΔpKa ≥ 0.30 units across all amine substituents tested in acetonitrile (e.g., pyrrolidino-substituted: exo pKa 8.56 ± 0.04 vs. endo pKa 8.24 ± 0.06; piperidino-substituted: exo pKa 8.48 ± 0.03 vs. endo pKa 8.04 ± 0.04) [1]. This differential originates from greater solvation of the less sterically hindered protonated exo isomer. While this study examined saturated norbornane amines, the steric and solvation principles extend to the norbornene scaffold, predicting that exo-2-amino isomers of bicyclo[2.2.1]hept-5-en-2-amine will be measurably more basic than endo isomers.

Amine basicity Exo/endo stereochemistry Protonation behavior

Olefinic Functionality as a Synthetic Handle

(1S,4S)-Bicyclo[2.2.1]hept-5-en-2-amine retains the endocyclic C5=C6 double bond, which serves as a critical synthetic handle for transformations including epoxidation, dihydroxylation, and ring-opening metathesis polymerization (ROMP) [1]. The saturated analog bicyclo[2.2.1]heptan-2-amine (MW 111.18 g/mol) lacks this olefin functionality entirely . In stereoisomeric norbornene amine systems, the exo isomer was selectively converted to the 5,6-epoxy derivative, whereas the endo isomer underwent intramolecular cyclization to form azatricyclononane derivatives—demonstrating that both the presence of the olefin and the amine configuration dictate divergent reaction pathways [2].

Olefin functionalization Epoxidation Ring-opening metathesis

Physicochemical Property Contrast with Flexible-Chain Analogs

The rigid bicyclic scaffold of (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine confers a specific lipophilicity profile (XLogP3-AA = 0.6) and minimal topological polar surface area (TPSA = 26 Ų) [1]. For comparison, the saturated analog bicyclo[2.2.1]heptan-2-amine has a predicted pKa of 10.96 ± 0.20 , reflecting increased basicity due to loss of the electron-withdrawing olefin. Flexible-chain primary amines of similar molecular weight (e.g., cyclohexylamine: XLogP 1.2, TPSA 26 Ų) lack the conformational rigidity that defines the norbornene scaffold's presentation of the amine functionality [2].

Lipophilicity Drug-likeness Physicochemical profiling

Commercial Availability and Stereochemical Specifications

The (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine (CAS 1354206-10-2) is commercially supplied at ≥95% purity with defined (1S,4S) absolute configuration . In contrast, the racemic mixture (CAS 52430-93-0) and the (1R,2R,4R) isomer (CAS 77697-44-0) are distinct chemical entities with different CAS numbers and supplier catalogs . The (1R,4R)-bicyclo[2.2.1]hept-5-en-2-amine (CAS 77697-44-0; also described as endo-2-aminonorbornene) has a molecular formula C₇H₁₁N and MW 109.17 g/mol, identical to the target compound, but opposite optical rotation and stereochemical outcome in asymmetric applications .

Procurement specifications Enantiomeric purity Quality control

Optimized Application Scenarios Based on Differential Evidence


Asymmetric Synthesis: Chiral Auxiliary or Ligand Precursor

The (1S,4S) single enantiomer is essential for preparing chiral auxiliaries and ligands where enantiomeric purity directly governs stereochemical induction. As demonstrated in related norbornene amine systems, enantiopure bicyclic amines can transfer chirality with >99% enantiomeric excess to heterocyclic products [1]. Procurement of the (1S,4S) enantiomer (CAS 1354206-10-2) rather than the racemate (CAS 52430-93-0) ensures that the resulting chiral environment is homochiral, enabling reproducible asymmetric induction. The rigid scaffold's zero rotatable bonds and defined bridgehead geometry provide a predictable spatial presentation of the amine functionality, critical for metal coordination geometry in chiral catalyst design [2].

Medicinal Chemistry Fragment for Bioactive Molecule Design

The rigid bicyclic framework with XLogP = 0.6 and TPSA = 26 Ų occupies a favorable region of drug-like chemical space for fragment-based drug discovery [1]. Unlike flexible-chain amines such as cyclohexylamine (XLogP = 1.2), the norbornene scaffold's conformational pre-organization reduces entropic penalties upon target binding. The (1S,4S) configuration provides a defined spatial orientation of the amine relative to the olefin, enabling structure-activity relationship (SAR) studies where stereochemistry at the bridgehead positions is a controlled variable. The olefin also serves as a synthetic handle for late-stage functionalization via epoxidation or dihydroxylation without disturbing the amine [3].

Polymer Chemistry: ROMP Monomer or Cross-Linking Agent

The combination of a primary amine and an endocyclic norbornene olefin within the same rigid scaffold enables dual reactivity modes: the amine serves as a functionalization or cross-linking handle, while the strained olefin undergoes ring-opening metathesis polymerization (ROMP) [1]. Substitution with the saturated analog bicyclo[2.2.1]heptan-2-amine eliminates the ROMP pathway entirely [2]. The (1S,4S) stereochemistry may influence polymer tacticity when chiral monomers are employed, providing an additional dimension of structural control not available with racemic monomer feeds [3].

Analytical Reference Standard for Chiral HPLC

The (1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine, when obtained as a single enantiomer (CAS 1354206-10-2), serves as a reference standard for developing chiral HPLC separation methods to quantify enantiomeric excess in asymmetric reactions yielding norbornene amine products [1]. Its distinct retention time on chiral stationary phases, relative to the (1R,4R) enantiomer (CAS 77697-44-0), enables baseline resolution validation. Unlike the racemate, which produces two overlapping peaks, the single enantiomer provides unambiguous identification of the desired stereoisomer [2].

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